molecular formula C14H22N2 B14023907 1-Benzyl-3,5-dimethyl-1,4-diazepane

1-Benzyl-3,5-dimethyl-1,4-diazepane

Cat. No.: B14023907
M. Wt: 218.34 g/mol
InChI Key: MSFMWODNOMKUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dimethyl-1,4-diazepane is a chemical compound with the molecular formula C14H22N2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,5-dimethyl-1,4-diazepane typically involves the reaction of benzylamine with 3,5-dimethyl-1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dimethyl-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3,5-dimethyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Benzyl-3,6-dimethyl-1,4-diazepane
  • 1-Benzyl-1,4-diazepane
  • 1-Benzyl-5-methyl-1,4-diazepane

Comparison: 1-Benzyl-3,5-dimethyl-1,4-diazepane is unique due to the specific positioning of the methyl groups on the diazepane ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-3,5-dimethyl-1,4-diazepane

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(10-13(2)15-12)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3

InChI Key

MSFMWODNOMKUPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC(N1)C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.